molecular formula C12H19NO3S B13573854 Tert-butyl4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate

Tert-butyl4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B13573854
M. Wt: 257.35 g/mol
InChI Key: PZVGZLOMUVZVAR-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, a thia (sulfur-containing) ring, and an azaspiro (nitrogen-containing) ring. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor containing both sulfur and nitrogen atoms under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thia ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the sulfur and nitrogen atoms in the spirocyclic rings can form coordination complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
  • Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Uniqueness

Tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H19NO3S

Molecular Weight

257.35 g/mol

IUPAC Name

tert-butyl 4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C12H19NO3S/c1-11(2,3)16-10(15)13-5-4-12(7-13)8-17-6-9(12)14/h4-8H2,1-3H3

InChI Key

PZVGZLOMUVZVAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CSCC2=O

Origin of Product

United States

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